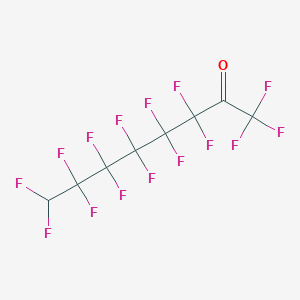
1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one is a fluorinated ketone with a unique structure characterized by the presence of multiple fluorine atoms. This compound is part of the perfluorinated ketones family, known for their high thermal stability and chemical inertness. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one typically involves the fluorination of octan-2-one. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination and to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced fluorination techniques, such as plasma fluorination, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used in polar solvents to facilitate substitution reactions.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctanol.
Substitution: Various substituted perfluorooctanones, depending on the nucleophile used.
Scientific Research Applications
1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for high-temperature reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations. The compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules underlies its effects in biological systems.
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorodecanoic acid (PFDA)
Comparison: 1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluorooctan-2-one is unique due to its ketone functional group, which imparts different reactivity compared to carboxylic acids like PFOA and PFDA or sulfonic acids like PFOS. The ketone group allows for a broader range of chemical modifications and applications, particularly in organic synthesis and material science.
Properties
CAS No. |
63703-12-8 |
|---|---|
Molecular Formula |
C8HF15O |
Molecular Weight |
398.07 g/mol |
IUPAC Name |
1,1,1,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooctan-2-one |
InChI |
InChI=1S/C8HF15O/c9-2(10)4(13,14)7(20,21)8(22,23)6(18,19)3(11,12)1(24)5(15,16)17/h2H |
InChI Key |
XVRGXWZGWTXBMN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(=O)C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
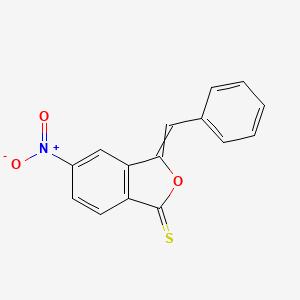

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
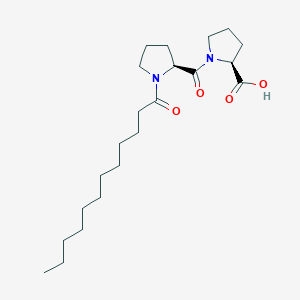
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

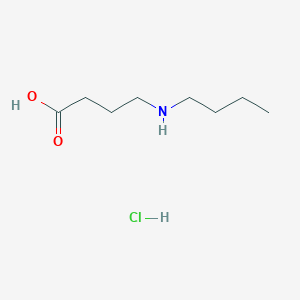
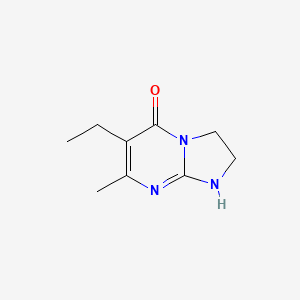
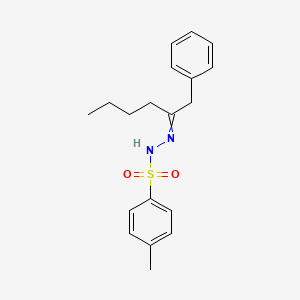

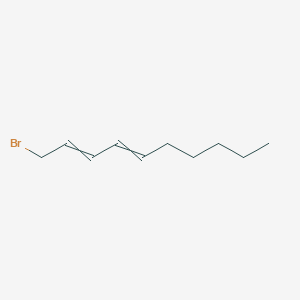
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
